molecular formula C5H5N5 B15246370 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-75-1

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

Katalognummer: B15246370
CAS-Nummer: 61139-75-1
Molekulargewicht: 135.13 g/mol
InChI-Schlüssel: KMQXQMZGUBWVHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a fused triazole and triazine ring system, contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic pathways. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with methyl isocyanate can yield the desired triazolotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazolotriazines, and various substituted compounds with different functional groups attached to the triazole ring .

Wissenschaftliche Forschungsanwendungen

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and biological activities compared to other triazole and triazine derivatives.

Eigenschaften

CAS-Nummer

61139-75-1

Molekularformel

C5H5N5

Molekulargewicht

135.13 g/mol

IUPAC-Name

6-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-2-6-5-7-3-8-10(5)9-4/h2-3H,1H3

InChI-Schlüssel

KMQXQMZGUBWVHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=NC=N2)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.